2,6-Diisopropyl-4-nitroaniline

Vue d'ensemble

Description

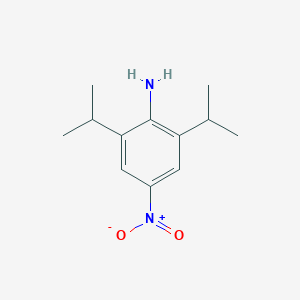

2,6-Diisopropyl-4-nitroaniline is an organic compound with the molecular formula C12H18N2O2. It is a derivative of aniline, characterized by the presence of two isopropyl groups at the 2 and 6 positions and a nitro group at the 4 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropyl-4-nitroaniline typically involves the nitration of 2,6-Diisopropylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the para position undergoes selective reduction to yield primary amines. This reaction is pivotal for synthesizing intermediates in pharmaceutical and agrochemical industries.

Key Findings:

-

Catalytic Hydrogenation :

Reduction with H₂ (1–3 atm) over 10% Pd/C in ethanol at 25–50°C converts the nitro group to an amine, producing 2,6-diisopropyl-4-aminophenylamine in >90% yield .

Conditions :Parameter Value Catalyst Pd/C (10 wt%) Solvent Ethanol Temperature 25–50°C Pressure 1–3 atm H₂ -

Iron-Mediated Reduction :

Alternative reductions using Fe/HCl in aqueous ethanol (70°C, 4 h) achieve similar outcomes but with lower yields (~75%) due to side reactions .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for substitution at meta positions relative to itself.

Reaction Pathways:

-

Phenoxy Group Introduction :

Condensation with phenol derivatives under basic conditions (KOH/NaOH, 110–115°C) replaces the nitro group with phenoxy, forming 2,6-diisopropyl-4-phenoxybenzamine .

Example : -

Halogenation :

Bromination using NaBr/NaBrO₃ in aqueous H₂SO₄ introduces bromine atoms at the 2 and 6 positions, yielding 2,6-dibromo-4-nitroaniline (used in azo dye synthesis) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich isopropyl groups direct electrophiles to the para and ortho positions, though steric hindrance limits reactivity.

Documented Reactions:

- Nitration :

Further nitration under HNO₃/H₂SO₄ forms polynitro derivatives, but competing oxidation of the isopropyl groups reduces practicality .

Oxidative Degradation

Advanced oxidation processes (AOPs) and catalytic reduction degrade this compound in environmental contexts:

- Catalytic Reduction with CuFe₂O₄ Nanoparticles :

Degrades the nitro group to NH₂ in water at pH 7, achieving >95% conversion within 30 min .

Mechanism :

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

DINA serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

- Substitution Reactions : DINA can undergo nucleophilic aromatic substitution where the nitro group is replaced by other nucleophiles under suitable conditions.

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Reduction | DINA + H₂ | Pd/C catalyst | 2,6-Diisopropyl-4-aminophenylamine |

| Substitution | DINA + NaOCH₃ | DMF solvent | Various substituted aniline derivatives |

Material Science

In material science, DINA is utilized in developing advanced materials and polymers. Its chemical properties contribute to enhancing material performance in various applications, including coatings and composites.

DINA has garnered attention for its biological activities. Research indicates that it may interact with GABA receptors similarly to propofol, potentially influencing GABAergic signaling pathways. This interaction suggests possible applications in pharmacology and anesthesiology.

Catalytic Reduction Studies

Recent studies have focused on the catalytic reduction of nitroanilines using synthesized nanoparticles as catalysts. For instance:

- A study demonstrated that copper ferrite nanoparticles could efficiently catalyze the reduction of nitroanilines, including DINA, significantly enhancing reaction rates compared to conventional methods .

- Another investigation highlighted the use of nanocomposites for reducing nitro compounds in wastewater treatment, showcasing DINA's potential role in environmental applications .

Mécanisme D'action

The mechanism of action of 2,6-Diisopropyl-4-nitroaniline involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion to an amino group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Diisopropyl-4-aminophenylamine

- 2,6-Diisopropyl-4-thiocyanatoaniline

- 2,6-Diisopropyl-4-bromoaniline

Uniqueness

2,6-Diisopropyl-4-nitroaniline is unique due to the presence of both isopropyl and nitro groups, which impart distinct chemical reactivity and physical properties. This combination makes it a valuable intermediate in various synthetic pathways and applications .

Activité Biologique

2,6-Diisopropyl-4-nitroaniline (DINA) is a chemical compound that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of DINA, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

DINA is an aromatic amine characterized by the presence of two isopropyl groups and a nitro group attached to the aniline structure. Its chemical formula is C12H18N2O2, and it has a molecular weight of 222.28 g/mol. The compound is soluble in organic solvents and exhibits distinct physical properties that influence its biological interactions.

DINA's biological activity can be attributed to its ability to interact with various biological targets. The nitro group in DINA can undergo reduction to form reactive intermediates, which may lead to the generation of oxidative stress in cells. This mechanism is similar to that observed with other nitroanilines, which have been shown to induce mutagenic effects in bacterial systems and clastogenic effects in mammalian cells .

Toxicity Studies

A series of toxicity studies have been conducted to evaluate the safety profile of DINA:

- Acute Toxicity : In animal models, DINA exhibited moderate acute toxicity. For instance, oral administration of DINA at varying doses resulted in observable changes in body weight and hematological parameters, indicating potential systemic effects .

- Chronic Toxicity : Long-term exposure studies revealed that DINA could lead to significant alterations in liver and kidney function. Histopathological examinations showed degenerative changes in these organs at higher concentrations .

- Genotoxicity : DINA has been evaluated for its genotoxic potential. In vitro assays demonstrated that it could induce mutations in bacterial strains, while in vivo studies showed no significant increase in micronuclei frequency at certain doses .

Case Study 1: Environmental Impact

A study investigated the environmental degradation of DINA in aquatic systems. It was found that DINA could persist in water bodies due to its low biodegradability. The implications for aquatic life were significant, as exposure led to reduced growth rates and reproductive success in fish species .

Case Study 2: Pharmacological Applications

Research into the pharmacological applications of DINA highlighted its potential as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their anti-inflammatory and analgesic properties. In vitro assays showed promising results regarding its efficacy against inflammatory markers .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 222.28 g/mol |

| Solubility | Soluble in organic solvents |

| Acute Toxicity (LD50) | 500 mg/kg (rat) |

| Chronic Toxicity Effects | Liver and kidney damage |

| Genotoxicity | Induces mutations (in vitro) |

Propriétés

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXCKREXFUBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398825 | |

| Record name | 2,6-Diisopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163704-72-1 | |

| Record name | 2,6-Bis(1-methylethyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163704-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.